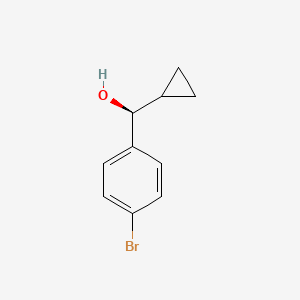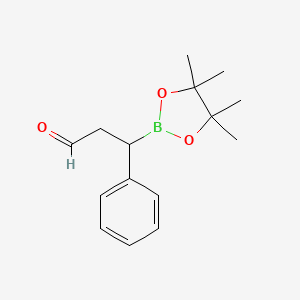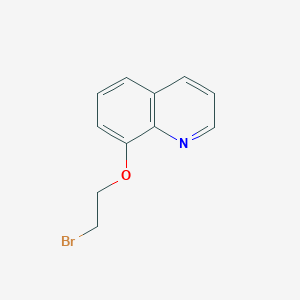
8-(2-Bromo-ethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Bromo-ethoxy)quinoline is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Bromo-ethoxy)quinoline typically involves the alkylation of quinoline with 2-bromoethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 8-(2-Bromo-ethoxy)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.
Major Products:
Nucleophilic Substitution: Formation of 8-(2-substituted-ethoxy)quinoline derivatives.
Oxidation: Formation of 8-(2-bromo-acetoxy)quinoline or 8-(2-bromo-carboxy)quinoline.
Reduction: Formation of 8-(2-bromo-ethoxy)tetrahydroquinoline.
科学的研究の応用
8-(2-Bromo-ethoxy)quinoline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for treating infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-(2-Bromo-ethoxy)quinoline involves its interaction with various molecular targets. The bromine atom and the ethoxy group can participate in hydrogen bonding and van der Waals interactions with biological macromolecules, leading to inhibition of enzymatic activities or disruption of cellular processes. The quinoline ring can intercalate with DNA, leading to potential anticancer effects by inhibiting DNA replication and transcription.
類似化合物との比較
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
8-Methoxyquinoline: Used in the synthesis of various pharmaceuticals.
8-Chloroquinoline: Known for its antimalarial properties.
Uniqueness: 8-(2-Bromo-ethoxy)quinoline is unique due to the presence of the bromo-ethoxy group, which enhances its reactivity and potential applications. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
8-(2-bromoethoxy)quinoline |
InChI |
InChI=1S/C11H10BrNO/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,6,8H2 |
InChIキー |
HJZFACWHKVHPHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OCCBr)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


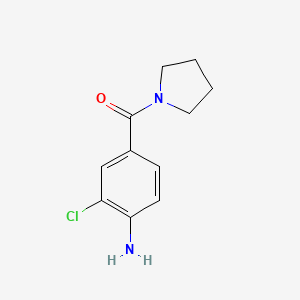
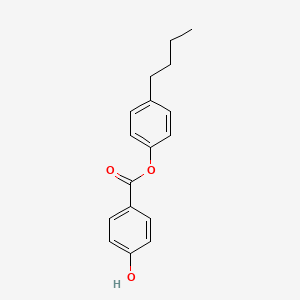
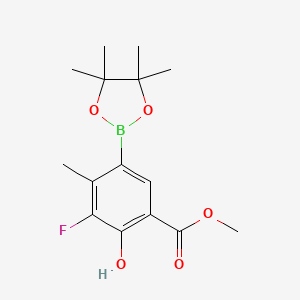
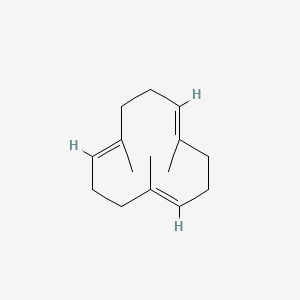
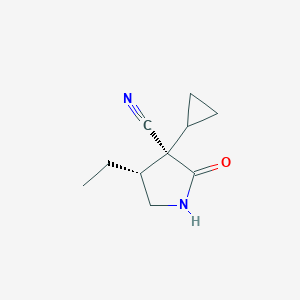
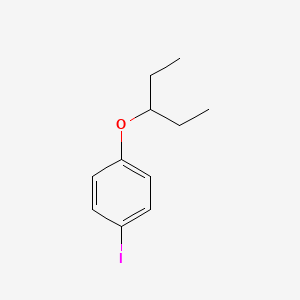
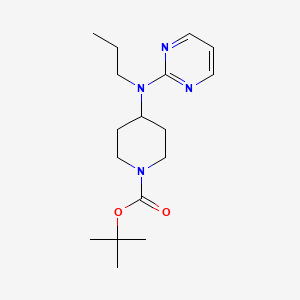
![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
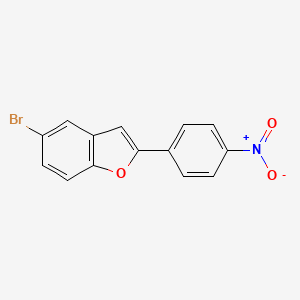
![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
